1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse pharmacological properties, including sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This specific compound is characterized by its unique structure, which includes an ethyl and hexyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate amine with a diketone, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepines. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzodiazepines, and substituted derivatives with various functional groups .
Scientific Research Applications
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This compound acts as a modulator, enhancing the inhibitory effects of GABA by increasing the opening frequency of GABA-activated chloride channels. This leads to hyperpolarization of the neuronal membrane, resulting in sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Similar in structure but with a methyl group instead of ethyl and hexyl groups.
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Contains a methyl group at the 3-position instead of ethyl and hexyl groups.
Uniqueness
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of ethyl and hexyl groups can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile .
Properties
CAS No. |
184287-33-0 |
---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-ethyl-4-hexyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C17H24N2O2/c1-3-5-6-9-12-19-15(4-2)16(20)18-14-11-8-7-10-13(14)17(19)21/h7-8,10-11,15H,3-6,9,12H2,1-2H3,(H,18,20) |
InChI Key |
FJCBQZVZZSQSQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(C(=O)NC2=CC=CC=C2C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.